(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
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Overview
Description
“®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol” is a chemical compound with the molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .
Physical And Chemical Properties Analysis
“®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol” has a molecular weight of 124.14 . It should be stored in a dry room at room temperature . The boiling point is not specified .Scientific Research Applications
Pharmaceutical Drug Development
Imidazole derivatives are widely recognized for their therapeutic potential. They form the core structure of many pharmaceutical drugs due to their biological activity. The compound could be pivotal in developing new medications with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties .
Agrochemicals
The structural motif of imidazoles is crucial in agrochemicals. This compound could be used to synthesize novel pesticides or fungicides, contributing to more effective crop protection strategies .
Material Science
Imidazole derivatives have applications in material science due to their chemical structure and versatility. They can be used in creating new materials with specific optical behaviors, potentially useful in developing sensors, optoelectronic devices, and emitters for confocal microscopy and imaging .
Catalysis
In catalysis, the compound could be used to develop new catalysts that facilitate various chemical reactions. This is particularly important in industrial processes where efficiency and selectivity are paramount .
Solar Energy
The unique properties of imidazole derivatives make them suitable for use in solar cells. They can function as dyes or charge carriers, improving the efficiency of solar panels by enhancing light absorption and energy conversion .
Antibacterial Applications
Recent studies have shown that imidazole-based compounds exhibit moderate antibacterial activity against various bacterial strains. This compound could be synthesized into new antibacterial agents, addressing the growing concern of antibiotic resistance .
Mechanism of Action
Target of Action
For instance, some imidazole derivatives have been found to act as potent α1A-adrenergic receptor partial agonists .
Mode of Action
Imidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromaticity in the imidazole ring .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been associated with a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOIYUPLXOHAS-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CN=C2[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol |
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